
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride is a labeled compound used primarily in biochemical and proteomics research. It is also known by other names such as 2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride and 8-Hydroxyguanine-13C3 Hydrochloride . This compound is characterized by its molecular formula C2(13C)3H6ClN5O2 and a molecular weight of 206.56 . It is a stable isotope-labeled compound, which makes it valuable for various scientific studies.
准备方法
The synthesis of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves the incorporation of carbon-13 isotopes into the purine structure. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the amino and hydroxyl groups at specific positions. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of the carbon-13 isotopes. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
化学反应分析
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert it back to its original purine form.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its stable isotope labeling.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to oxidative DNA damage.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用机制
The mechanism of action of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves its interaction with DNA repair enzymes. It acts as a substrate for MUTYH glycosylase, which recognizes and excises the damaged base, allowing for subsequent repair by DNA polymerase λ. This process is crucial for maintaining genomic stability and preventing mutations.
相似化合物的比较
Similar compounds to 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride include:
8-Oxoguanine-13C3 Hydrochloride: Another labeled compound used in DNA repair studies.
2-Amino-6,8-purinediol-13C3 Hydrochloride: Similar in structure but with different functional groups.
2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific labeling with carbon-13, which provides distinct advantages in tracing and studying biochemical pathways.
属性
分子式 |
C5H6ClN5O2 |
|---|---|
分子量 |
206.56 g/mol |
IUPAC 名称 |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H/i1+1,2+1,5+1; |
InChI 键 |
NZKRTEBHJIBRHK-SCQVOKKOSA-N |
手性 SMILES |
C1(=O)[13C]2=[13C](N[13C](=O)N2)N=C(N1)N.Cl |
规范 SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



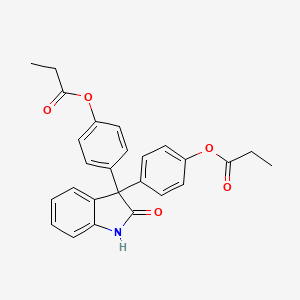

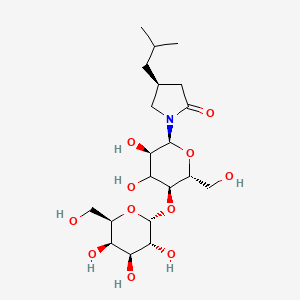

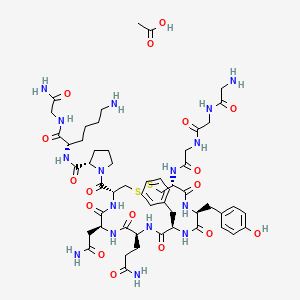
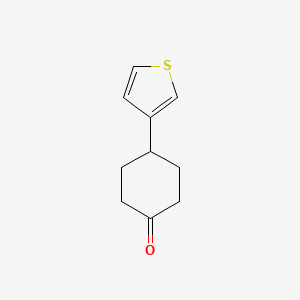
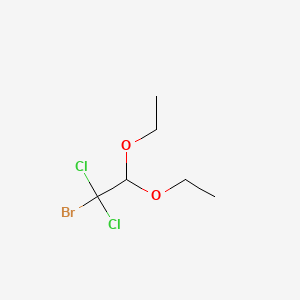

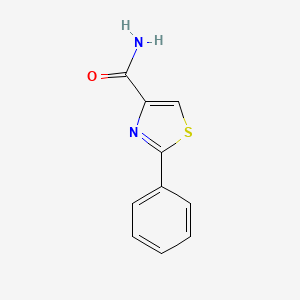
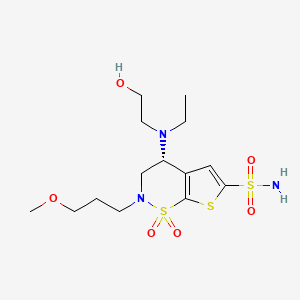
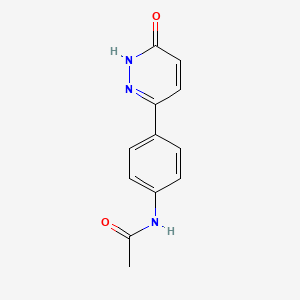

![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
